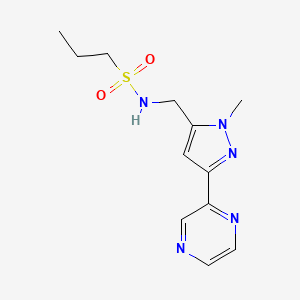
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as DHMI, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHMI is a hydrazone derivative that has been synthesized and characterized for its various biological activities.
作用机制
The mechanism of action of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. This compound also improves glucose metabolism and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle and adipose tissue. Furthermore, this compound induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
实验室实验的优点和局限性
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and has good stability, which makes it suitable for in vitro and in vivo studies. This compound also exhibits low toxicity, which allows for higher concentrations to be used in experiments. However, this compound has some limitations, such as poor solubility in water and low bioavailability, which may limit its use in certain experiments.
未来方向
There are several future directions for (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Overall, this compound has great potential for the development of novel therapeutics for cancer, inflammation, and diabetes.
合成方法
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can be synthesized using a simple one-pot reaction between 3,4-dihydroxybenzaldehyde, 2-methylimidazole, and acetic hydrazide. The reaction proceeds via the condensation of the aldehyde group of 3,4-dihydroxybenzaldehyde with the hydrazide group of acetic hydrazide, followed by the formation of an imine intermediate with 2-methylimidazole. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.
科学研究应用
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-14-4-5-17(9)8-13(20)16-15-7-10-2-3-11(18)12(19)6-10/h2-7,18-19H,8H2,1H3,(H,16,20)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFRXBHDIOJSLR-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

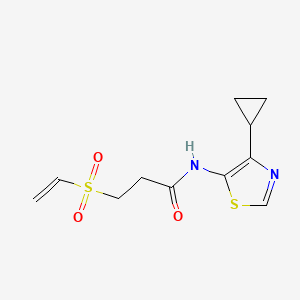
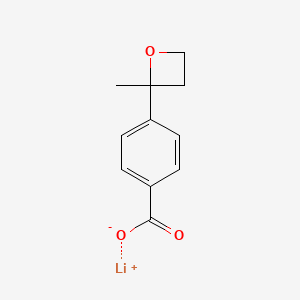
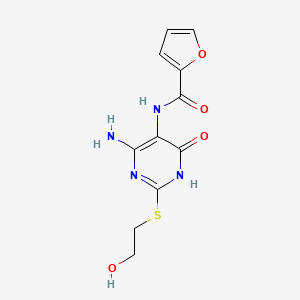
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)

![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)


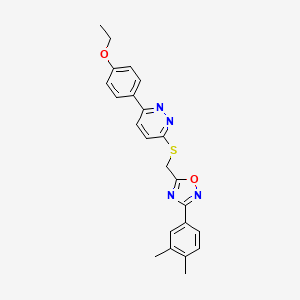
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)

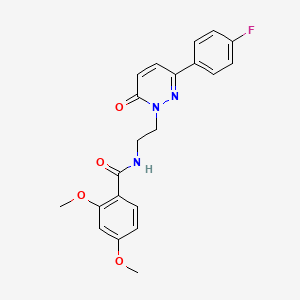
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2624432.png)
